(3-((2-Chloro-4-fluorobenzyl)oxy)phenyl)boronic acid
Description
Properties
IUPAC Name |
[3-[(2-chloro-4-fluorophenyl)methoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BClFO3/c15-13-7-11(16)5-4-9(13)8-19-12-3-1-2-10(6-12)14(17)18/h1-7,17-18H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFDDLUOJDSKVCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCC2=C(C=C(C=C2)F)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40655558 | |
| Record name | {3-[(2-Chloro-4-fluorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40655558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256358-45-8 | |
| Record name | Boronic acid, B-[3-[(2-chloro-4-fluorophenyl)methoxy]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256358-45-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {3-[(2-Chloro-4-fluorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40655558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Biological Activity
(3-((2-Chloro-4-fluorobenzyl)oxy)phenyl)boronic acid is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, structure-activity relationships (SAR), and relevant case studies that demonstrate its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C13H12ClFBO3, with a molecular weight of approximately 284.69 g/mol. The compound features a boronic acid functional group, which is crucial for its biological activity.
Structural Characteristics:
| Feature | Description |
|---|---|
| Boronic Acid Group | Essential for interactions with biological targets |
| Chloro Group | Enhances lipophilicity and reactivity |
| Fluoro Group | Potentially increases biological activity |
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antiproliferative Effects : The compound has shown the ability to inhibit cell proliferation in cancer cell lines by disrupting microtubule dynamics, similar to established chemotherapeutics such as colchicine. This mechanism suggests potential applications in cancer therapy.
- Enzyme Inhibition : It has been identified as an inhibitor of tyrosinase, an enzyme critical for melanin production. The presence of the chloro-fluorobenzyl moiety enhances the inhibitory effects against this enzyme, indicating potential uses in dermatological applications.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although specific data on its efficacy against various pathogens are still being explored .
The biological activity of this compound primarily involves its interaction with specific proteins and enzymes:
- Microtubule Interaction : The compound binds to tubulin, leading to cell cycle arrest and apoptosis in cancer cells.
- Tyrosinase Inhibition : The binding affinity to tyrosinase alters melanin synthesis pathways, which could be beneficial in treating hyperpigmentation disorders.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
- Anticancer Activity Study : A recent in vitro study demonstrated that this compound significantly reduced cell viability in several cancer cell lines, indicating its potential as an anticancer agent.
- Tyrosinase Inhibition Research : Research highlighted the synthesis of analogs incorporating the chloro-fluorobenzyl moiety, which showed improved inhibition of tyrosinase compared to other structural variants. This suggests that modifications can enhance biological activity.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that specific modifications to the boronic acid structure can significantly impact its biological efficacy:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (3-Chloro-4-(2-chlorobenzyl)oxy)phenylboronic acid | Chlorobenzyl group | Moderate antiproliferative |
| (3-Chloro-4-(2-fluorobenzyl)oxy)phenylboronic acid | Fluorobenzyl group | High activity against tyrosinase |
| (3-Chloro-4-(bromobenzyl)oxy)phenylboronic acid | Bromobenzyl group | Variable reactivity |
Scientific Research Applications
Inhibition of Enzymatic Activity
Recent studies have highlighted the effectiveness of (3-((2-Chloro-4-fluorobenzyl)oxy)phenyl)boronic acid as an inhibitor for specific enzymes involved in disease progression, particularly in cardiovascular diseases. The compound has shown promising results as a selective inhibitor of the enzyme ADAMTS7, which is implicated in atherosclerosis.
- Case Study: Selectivity Profile
- In a comparative analysis, derivatives of this compound demonstrated varying degrees of selectivity against ADAMTS7 and ADAMTS5. For instance, one derivative exhibited a 10-fold selectivity for ADAMTS7 over MMP1 and a 14-fold selectivity over ADAM17, indicating its potential as a therapeutic agent for managing atherosclerosis .
Table 1: Inhibition Data of Derivatives Against ADAMTS Enzymes
| Compound | Ki (nM) for ADAMTS7 | Ki (nM) for ADAMTS5 |
|---|---|---|
| 3a | 9.0 ± 1.0 | 110 ± 40 |
| 3e | 6.0 ± 1.0 | 15 ± 4 |
| EDV33 | Reference Compound | N/A |
Synthetic Methodologies
Suzuki Cross-Coupling Reactions
This compound has been utilized in Suzuki cross-coupling reactions to synthesize biphenyl derivatives. This method is essential for creating complex organic molecules used in pharmaceuticals and agrochemicals.
- Experimental Setup
Material Science Applications
Development of Functional Materials
The unique properties of this compound make it suitable for developing functional materials, particularly in electronics and sensors.
- Case Study: Sensor Development
Comparison with Similar Compounds
Key Observations :
- Steric Hindrance : Bulky substituents (e.g., dual chlorines in 849062-26-6) may reduce reactivity in cross-coupling reactions compared to the target compound .
- Solubility : Hydroxyl-containing analogs (e.g., 913835-74-2) exhibit higher aqueous solubility due to hydrogen bonding, whereas the target compound’s lipophilicity is enhanced by its benzyloxy group .
Physical and Chemical Properties
Preparation Methods
Lithiation of Halogenated Aromatic Precursors
A common approach to prepare substituted phenylboronic acids involves the lithiation of a halogenated aromatic compound, followed by reaction with an electrophilic boron reagent.
Starting Material: 1-chloro-3-fluoro-2-substituted benzene derivatives are typically used as the lithiation substrates. The presence of chloro and fluoro substituents directs lithiation and influences regioselectivity.
Lithiation Agent: Strong bases such as n-butyllithium (n-BuLi) are employed to generate the lithiated intermediate. The reaction is generally conducted at low temperatures (often below -30 °C) to control reactivity and selectivity.
Reaction Conditions: The lithiation is performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether, under inert atmosphere to prevent side reactions.
Electrophilic Borylation Using Trialkyl Borates
After lithiation, the lithiated aromatic intermediate is reacted with an electrophilic boron source to form the boronate ester, which upon hydrolysis yields the boronic acid.
Electrophilic Boron Reagents: Commonly used reagents include trimethyl borate (B(OMe)₃), triethyl borate (B(OEt)₃), or triisopropyl borate (B(Oi-Pr)₃). Trimethyl borate is preferred for its reactivity and ease of handling.
Reaction Temperature: The electrophilic borate is added slowly to the lithiated intermediate while maintaining the reaction temperature at or below 30 °C, often below 50 °C to prevent decomposition or side reactions.
Reaction Time: The mixture is stirred for sufficient time to ensure complete reaction, typically several hours.
Hydrolysis: The boronate ester intermediate is hydrolyzed under acidic aqueous conditions to yield the free boronic acid.
Isolation and Purification
Isolation of the boronic acid product requires careful workup to remove inorganic salts and byproducts.
Extraction: Organic solvents such as ethyl acetate or dichloromethane are used to extract the product from the aqueous phase.
Drying: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate.
Crystallization: The boronic acid is often purified by recrystallization from suitable solvents like hexane or ethyl acetate.
Additional Purification: Chromatographic techniques can be employed if higher purity is required.
Alternative Synthetic Routes
While the lithiation-borylation approach is predominant, other methods have been reported:
Suzuki Cross-Coupling: The target boronic acid can be synthesized by Suzuki coupling of aryl bromides with boronic acid derivatives under palladium catalysis. Microwave irradiation and bases such as potassium phosphate tribasic are used to enhance reaction rates and yields.
Functional Group Transformations: Starting from arylsulfonyl chlorides or other aryl intermediates, multi-step synthesis involving protection/deprotection and acylation steps can lead to the boronic acid derivative, although these routes are more complex and less direct.
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Lithiation | n-Butyllithium, 1-chloro-3-fluoro-2-substituted benzene, THF, -30 °C to -78 °C | Controlled temperature critical for selectivity |
| Electrophilic Borylation | Trimethyl borate (B(OMe)₃), slow addition, ≤30 °C | Prevents side reactions, ensures complete reaction |
| Hydrolysis | Acidic aqueous solution (e.g., HCl or water) | Converts boronate ester to boronic acid |
| Isolation | Organic extraction (ethyl acetate), drying, recrystallization | Purification to isolate pure boronic acid |
| Alternative Coupling | Pd(PPh₃)₄ catalyst, aryl bromides, potassium phosphate, microwave irradiation (70 °C) | Suzuki coupling for biphenyl derivatives |
Research Findings and Observations
The use of trimethyl borate as the electrophilic boron source is well-documented for high yields and clean reactions in the synthesis of 4-chloro-2-fluoro-3-substituted phenylboronic acids, which are structurally related to the target compound.
Maintaining low temperatures during lithiation and borylation minimizes side reactions such as over-lithiation or decomposition of sensitive substituents.
Suzuki cross-coupling methods provide versatile alternatives for constructing complex boronic acid derivatives, enabling functionalization with various aryl groups under mild conditions and short reaction times using microwave irradiation.
Isolation methods emphasize the importance of removing inorganic salts and controlling solvent systems to achieve high purity products suitable for further synthetic applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (3-((2-Chloro-4-fluorobenzyl)oxy)phenyl)boronic acid?
- Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) with aryl halides and boronic esters. Key steps include:
Protection of the phenolic hydroxyl group using 2-chloro-4-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF).
Boronation via lithiation (using n-BuLi) followed by treatment with trimethyl borate (B(OMe)₃).
Q. How can the purity and structural integrity of this boronic acid be analytically validated?
- Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.4 ppm, B–O linkage).
- Mass Spectrometry : High-resolution MS (HRMS) to verify exact mass (e.g., calculated for C₁₃H₁₀BClFO₂: [M+H]⁺ = 281.05) .
- Elemental Analysis : Ensure boron content aligns with theoretical values (e.g., ~3.8% w/w) .
Q. What are the primary reactivity profiles of this compound in cross-coupling reactions?
- Applications :
- C–C Bond Formation : Reacts with aryl halides (e.g., 4-bromotoluene) under Pd catalysis to form biaryl structures.
- Challenges : Steric hindrance from the chloro-fluorobenzyl group may reduce coupling efficiency. Optimize with polar solvents (THF/H₂O) and elevated temperatures (80–100°C) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data for this compound?
- Hypotheses : Discrepancies may arise from:
Impurities (e.g., residual Pd in commercial batches).
Solvent effects (e.g., DMSO vs. THF altering reaction kinetics).
- Resolution Strategies :
- Recrystallization : Purify using ethanol/water mixtures.
- Kinetic Studies : Compare reaction rates under standardized conditions (pH, solvent, catalyst loading) .
Q. What structure-activity relationships (SAR) are critical for modifying this compound in medicinal chemistry?
- Key Modifications :
- Substituent Effects : Fluorine at the 4-position enhances electrophilicity; chlorine at the 2-position increases steric bulk.
- Biological Relevance : Analogues with trifluoromethyl groups (e.g., CAS 176976-42-4) show improved enzyme inhibition (IC₅₀ = 10 µM vs. KYN-3-OHase) .
- Testing : Perform SAR via in vitro assays (e.g., kinase inhibition) and molecular docking simulations.
Q. How does the compound’s stability vary under different experimental conditions?
- Stability Profile :
- Thermal : Decomposes above 150°C; store at 0–6°C .
- pH Sensitivity : Hydrolyzes in acidic media (pH < 3); use buffered solutions (pH 7–9) for aqueous reactions.
Q. What stereoelectronic effects govern its reactivity in catalytic systems?
- Electronic Effects : The electron-withdrawing chloro-fluorobenzyl group reduces boronic acid’s nucleophilicity, slowing transmetallation.
- Solutions :
- Additives : Use K₃PO₄ to enhance Pd catalyst turnover.
- Ligand Optimization : Bulky ligands (e.g., SPhos) improve regioselectivity in crowded systems .
Q. How can researchers investigate its interactions with biological targets (e.g., enzymes or receptors)?
- Methods :
- Fluorescence Quenching Assays : Monitor binding to serum albumin (e.g., using C-dots as in glucose sensing ).
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with target proteins.
Q. What strategies improve regioselectivity when synthesizing derivatives of this compound?
- Approaches :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
